molecular formula C5H9ClN2S B3364862 Methyl-thiazol-2-ylmethyl-amine hydrochloride CAS No. 1187928-19-3

Methyl-thiazol-2-ylmethyl-amine hydrochloride

Cat. No. B3364862
CAS RN: 1187928-19-3
M. Wt: 164.66 g/mol
InChI Key: DWGDRTVCTNLRKZ-UHFFFAOYSA-N
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Description

“Methyl-thiazol-2-ylmethyl-amine hydrochloride” is a chemical compound with the molecular formula 5H92 and a molecular weight of 164.6525 . It is used in pharmaceutical testing .

Scientific Research Applications

Overview of Thiazole Derivatives

Thiazole derivatives, including compounds similar to Methyl-thiazol-2-ylmethyl-amine hydrochloride, are pivotal in medicinal chemistry research due to their significant biological activities. These compounds exhibit a broad spectrum of pharmacological effects, such as antiviral, anticancer, antibacterial, antifungal, antimalarial, antiparkinsonian, and anti-inflammatory activities. Recent advancements in the synthesis of thiazole and related compounds have enabled the discovery of new drug molecules with novel modes of action. The increased interest in thiazole derivatives is supported by a large volume of scientific articles and patents focusing on their therapeutic applications, particularly in anti-infective and anticancer research (Sharma et al., 2019).

Patented Thiazole Derivatives and Their Applications

Patented thiazole derivatives have been extensively explored for their diverse therapeutic applications. Innovations in thiazole chemistry have led to compounds acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drugs. These derivatives are specifically targeted at enzyme inhibitors and modulators, showing potential in disease treatment with minimal side effects. The patent literature from 2008 to 2012 highlights the development of thiazole derivatives with therapeutic applications, demonstrating the molecule's versatility and potential as a core structure in medicinal chemistry (Leoni et al., 2014).

properties

IUPAC Name

N-methyl-1-(1,3-thiazol-2-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S.ClH/c1-6-4-5-7-2-3-8-5;/h2-3,6H,4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGDRTVCTNLRKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC=CS1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl-thiazol-2-ylmethyl-amine hydrochloride

CAS RN

1187928-19-3
Record name 2-Thiazolemethanamine, N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187928-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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